Cas no 2098023-05-1 (6-cyclopropyl-1H-imidazo[1,2-b]pyrazole)

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core with a cyclopropyl substituent at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The cyclopropyl group enhances metabolic stability and influences the compound's binding affinity, while the imidazo[1,2-b]pyrazole scaffold offers versatility for further functionalization. Its rigid framework is advantageous in the design of kinase inhibitors and other biologically active molecules. The compound's synthetic accessibility and potential for derivatization make it a promising candidate for exploratory research in targeted therapeutics.
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole structure
2098023-05-1 structure
Product name:6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
CAS No:2098023-05-1
MF:C8H9N3
MW:147.177160978317
CID:5724240
PubChem ID:121214823

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole Chemical and Physical Properties

Names and Identifiers

    • AKOS026725401
    • F2198-7555
    • starbld0047835
    • 6-cyclopropyl-5H-imidazo[1,2-b]pyrazole
    • 2098023-05-1
    • 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
    • Inchi: 1S/C8H9N3/c1-2-6(1)7-5-8-9-3-4-11(8)10-7/h3-6,10H,1-2H2
    • InChI Key: IQKIREIBMSVPHC-UHFFFAOYSA-N
    • SMILES: N1C(=CC2=NC=CN12)C1CC1

Computed Properties

  • Exact Mass: 147.079647300g/mol
  • Monoisotopic Mass: 147.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1Ų
  • XLogP3: 1.3

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-7555-2.5g
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
2098023-05-1 95%+
2.5g
$1064.0 2023-09-06
Life Chemicals
F2198-7555-0.5g
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
2098023-05-1 95%+
0.5g
$505.0 2023-09-06
Life Chemicals
F2198-7555-5g
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
2098023-05-1 95%+
5g
$1596.0 2023-09-06
TRC
C278221-100mg
6-cyclopropyl-1h-imidazo[1,2-b]pyrazole
2098023-05-1
100mg
$ 135.00 2022-04-01
TRC
C278221-500mg
6-cyclopropyl-1h-imidazo[1,2-b]pyrazole
2098023-05-1
500mg
$ 500.00 2022-04-01
Life Chemicals
F2198-7555-10g
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
2098023-05-1 95%+
10g
$2234.0 2023-09-06
TRC
C278221-1g
6-cyclopropyl-1h-imidazo[1,2-b]pyrazole
2098023-05-1
1g
$ 775.00 2022-04-01
Life Chemicals
F2198-7555-0.25g
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
2098023-05-1 95%+
0.25g
$479.0 2023-09-06
Life Chemicals
F2198-7555-1g
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
2098023-05-1 95%+
1g
$532.0 2023-09-06

Additional information on 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

Comprehensive Overview of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS No. 2098023-05-1)

The compound 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS No. 2098023-05-1) is a heterocyclic organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This imidazo[1,2-b]pyrazole derivative features a cyclopropyl substituent at the 6-position, which enhances its stability and reactivity in various chemical environments. Researchers are particularly interested in its role as a scaffold for drug discovery, given its ability to interact with biological targets such as kinases and enzymes.

In the context of current trends, the demand for novel heterocyclic compounds like 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is driven by the need for innovative therapeutic agents. With the rise of precision medicine and targeted therapies, this compound's modular structure allows for easy functionalization, making it a versatile candidate for small-molecule drug development. Additionally, its potential applications in crop protection and agrochemical formulations align with the growing focus on sustainable agriculture.

From a synthetic chemistry perspective, the preparation of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole involves multi-step reactions, often starting from commercially available pyrazole precursors. Key challenges include optimizing yield and purity while minimizing byproducts. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to improve efficiency, reflecting the broader shift toward green chemistry practices in the industry.

The compound's physicochemical properties, including its solubility, melting point, and stability under various conditions, are critical for its practical use. Recent studies have highlighted its bioavailability and metabolic stability, which are essential factors for pharmacokinetic optimization. These attributes make it a promising candidate for further preclinical studies and lead optimization programs.

In the realm of computational chemistry, 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole has been the subject of molecular docking and QSAR (Quantitative Structure-Activity Relationship) analyses. These studies aim to predict its binding affinity with specific protein targets, accelerating the drug discovery pipeline. The integration of AI-driven drug design tools has further expanded its potential, aligning with the industry's push toward digital transformation.

Looking ahead, the compound's versatility positions it as a valuable asset in medicinal chemistry and material science. As researchers continue to explore its derivatives, the 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole scaffold may unlock new opportunities in personalized medicine and smart materials. Its compatibility with high-throughput screening platforms also makes it a favorite among pharmaceutical innovators seeking to streamline R&D processes.

For those seeking detailed protocols or synthetic routes for 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole, peer-reviewed journals and patent databases offer a wealth of information. The compound's CAS No. 2098023-05-1 serves as a unique identifier, facilitating precise searches across scientific literature. As the field evolves, collaborations between academia and industry will likely drive further innovations centered on this intriguing molecule.

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